molecular formula C25H28ClN5O B2528310 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea CAS No. 1208972-02-4

1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea

Cat. No. B2528310
CAS RN: 1208972-02-4
M. Wt: 449.98
InChI Key: RTMBATZDKGYUAK-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related diaryl urea compounds involves the formation of a urea linkage between an aryl group and a substituted phenyl group. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a compound with hypocholesteremic effects, was achieved and identified as a major urinary metabolite in rats after administration of a related parent drug . This suggests that similar synthetic routes could be employed for the synthesis of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea, with the potential for metabolic formation and biological activity.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The study of N-(pyridin-2-yl),N'-substituted ureas revealed that the breaking of the intramolecular hydrogen bond in urea derivatives is a prerequisite for complex formation with other molecules . This indicates that the molecular structure of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea would likely exhibit similar characteristics, with the potential for hydrogen bonding and complex formation influencing its biological interactions.

Chemical Reactions Analysis

The chemical reactions of urea derivatives often involve interactions with other molecules through hydrogen bonding. The association of N-(pyridin-2-yl),N'-substituted ureas with various counterparts was studied, showing that electronic repulsions and substituent effects play a role in complex formation . This suggests that the chemical reactivity of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea would be influenced by its substituents, potentially leading to the formation of biologically relevant complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas are influenced by their molecular structure and substituents. For example, the antiproliferative activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines was evaluated, with some compounds showing significant effects . The presence of specific substituents, such as a trifluoroethoxy group, enhanced the inhibitory activity, suggesting that the physical and chemical properties of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea would be critical in determining its biological efficacy.

Scientific Research Applications

Molecular Synthesis and Complexation Studies

  • Association Studies : Research on N-(pyridin-2-yl),N'-substituted ureas revealed insights into the association of these compounds with substituted 2-amino-1,8-naphthyridines and benzoates, providing valuable information for the synthesis and complexation behavior of urea derivatives. This study employed NMR spectroscopy and quantum chemical calculations to elucidate the substituent effect on complexation, demonstrating the importance of intramolecular hydrogen bonding in urea derivatives for complex formation (Ośmiałowski et al., 2013).

Antimicrobial and Antiproliferative Activities

  • Synthesis of Antimicrobial Agents : A study on the synthesis and antimicrobial activity of new pyridine derivatives highlights the potential of these compounds in developing novel antimicrobial agents. The synthesized compounds showed variable and modest activity against bacteria and fungi, contributing to the search for new therapeutic options (Patel et al., 2011).
  • Antiproliferative Screening : Research involving the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their in vitro antiproliferative screening against various cancer cell lines revealed compounds with significant efficacies and superior potencies in certain cases compared to known drugs. This underscores the therapeutic potential of urea derivatives in cancer treatment (Al-Sanea et al., 2018).

Material Science and Optoelectronics

  • Electronic and Optical Properties : A computational study assessing the electro-optic properties of a chalcone derivative demonstrated significant insights into the material's potential applications in nonlinear optics and optoelectronic device fabrication. The study highlights the utility of computational approaches in predicting material properties and guiding the development of new materials for technological applications (Shkir et al., 2018).

properties

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O/c26-22-10-4-5-11-23(22)29-25(32)28-18-24(21-9-6-12-27-17-21)31-15-13-30(14-16-31)19-20-7-2-1-3-8-20/h1-12,17,24H,13-16,18-19H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBATZDKGYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(CNC(=O)NC3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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